Cyclododecyl 2-[(phenylcarbonyl)amino]benzoate
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Overview
Description
Cyclododecyl 2-(benzoylamino)benzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a cyclododecyl group attached to a benzoylamino benzoate moiety, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclododecyl 2-(benzoylamino)benzoate typically involves the esterification of 2-(benzoylamino)benzoic acid with cyclododecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of cyclododecyl 2-(benzoylamino)benzoate may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Cyclododecyl 2-(benzoylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoylamino derivatives.
Scientific Research Applications
Cyclododecyl 2-(benzoylamino)benzoate has been explored for its applications in several scientific domains:
Mechanism of Action
The mechanism of action of cyclododecyl 2-(benzoylamino)benzoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with target molecules, influencing their activity. These interactions are crucial in its role as a ligand in biochemical assays and as a template in molecularly imprinted polymers .
Comparison with Similar Compounds
Similar Compounds
Cyclododecyl 2,4-dihydroxybenzoate: Similar in structure but with hydroxyl groups instead of the benzoylamino group.
Ethyl 2-(benzoylamino)benzoate: Contains an ethyl group instead of the cyclododecyl group.
Uniqueness
Cyclododecyl 2-(benzoylamino)benzoate is unique due to its cyclododecyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications requiring specific molecular recognition and interaction capabilities .
Properties
Molecular Formula |
C26H33NO3 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
cyclododecyl 2-benzamidobenzoate |
InChI |
InChI=1S/C26H33NO3/c28-25(21-15-9-8-10-16-21)27-24-20-14-13-19-23(24)26(29)30-22-17-11-6-4-2-1-3-5-7-12-18-22/h8-10,13-16,19-20,22H,1-7,11-12,17-18H2,(H,27,28) |
InChI Key |
BCSXFRBAUFKUEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)OC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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